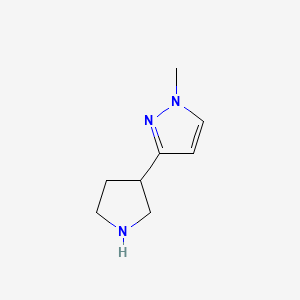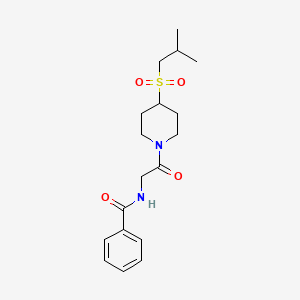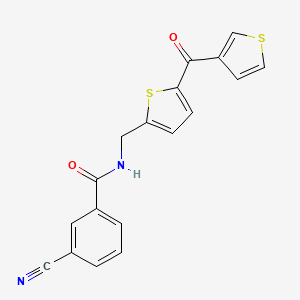
1-Méthyl-3-pyrrolidin-3-ylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 1-Methyl-3-pyrrolidin-3-ylpyrazole, involves complex chemical processes. For example, flash vacuum pyrolysis of certain pyrazole precursors can lead to the formation of related compounds, often in high yield, indicating a versatile approach to synthesizing pyrazolopyridines and related structures (Brown et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through techniques like X-ray diffraction. These compounds exhibit a variety of tautomeric forms, with studies showing that certain forms are more stable than others in the gas phase, emphasizing the importance of structural analysis in understanding their stability and reactivity (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, forming complex structures. The reaction pathways include nucleophilic addition, electrophilic substitution, and C-N bond cleavage, showcasing their reactivity and potential for creating diverse molecular architectures (Rizbayeva et al., 2023).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as their crystalline architectures, are influenced by supramolecular interactions. These interactions are crucial for forming 3D supramolecular networks, which can be analyzed through methods like X-ray single crystal diffraction, revealing insights into their structural integrity and stability (Guang-zhou Zhu et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity and interaction with various substrates, are central to their applications in synthesis and material science. Studies have shown that these compounds can undergo regioselective reactions, leading to the formation of fused polycyclic structures, which are significant for developing novel chemical entities with potential practical applications (Nikpassand et al., 2010).
Applications De Recherche Scientifique
Produits pharmaceutiques et développement de médicaments
Le 1-Méthyl-3-pyrrolidinol sert de précieux élément constitutif pour les produits pharmaceutiques. Les chercheurs ont exploré son potentiel dans la synthèse de nouveaux composés aux propriétés thérapeutiques. Par exemple, il peut être incorporé dans des candidats médicaments ciblant des récepteurs ou des enzymes spécifiques. La structure unique du composé peut contribuer à améliorer l'efficacité des médicaments et à réduire les effets secondaires .
Industrie des arômes et des parfums
L'odeur et le goût agréables du composé le rendent pertinent dans l'industrie des arômes et des parfums. Il contribue aux profils sensoriels de divers produits, notamment les parfums, les cosmétiques et les additifs alimentaires. Les chercheurs étudient ses propriétés olfactives et explorent son utilisation dans la création de parfums et d'arômes souhaitables.
En résumé, le 1-Méthyl-3-pyrrolidinol joue un rôle multiforme dans divers domaines scientifiques. Ses applications s'étendent du développement de médicaments à la science des matériaux, reflétant sa polyvalence et son impact potentiel. Les chercheurs continuent d'explorer ses propriétés et de découvrir de nouvelles utilisations dans les milieux universitaires et industriels . Si vous souhaitez plus de détails sur une application spécifique, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
The primary targets of 1-Methyl-3-pyrrolidin-3-ylpyrazole are currently unknown. This compound is a derivative of pyrrolidinone , a five-membered nitrogen heterocycle which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . The interaction of 1-Methyl-3-pyrrolidin-3-ylpyrazole with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrrolidinones are known to induce prominent pharmaceutical effects , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Pyrrolidine compounds are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring . These properties may influence the bioavailability of 1-Methyl-3-pyrrolidin-3-ylpyrazole, but specific studies are needed to confirm this.
Result of Action
Given that pyrrolidinones are known to induce various pharmaceutical effects , it is plausible that 1-Methyl-3-pyrrolidin-3-ylpyrazole may have similar effects.
Propriétés
IUPAC Name |
1-methyl-3-pyrrolidin-3-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-5-3-8(10-11)7-2-4-9-6-7/h3,5,7,9H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVMGZORIHRUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368111-62-9 |
Source


|
| Record name | 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)

![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)

![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)
![N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2494450.png)
![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)



![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)